Cl.OC(=O)[C@H]1N[C@@H]2CC[C@H]1C2
. The InChI key for this compound is WUKAJPOKLIRLLD-YAFCINRGSA-N
.
Several synthetic routes have been developed for 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid and its derivatives. One common approach involves a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as benzyloxycarbonyliminoacetate de methyle. [] Subsequent modifications of the resulting adduct, including ester hydrolysis and deprotection, afford the desired compound.
Another synthetic strategy utilizes a multi-step sequence starting from readily available cyclohex-3-enecarboxylic acid. [] The process involves Curtius reaction, stereoselective bromination, and NaH-mediated intramolecular cyclization to construct the bicyclic system.
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives undergo various chemical transformations, enabling the introduction of diverse functional groups. For example, the carboxylic acid moiety can be readily esterified or converted to amides. [] The nitrogen atom can be alkylated or acylated, providing access to a wide range of substituted derivatives.
Furthermore, the bicyclic system itself can participate in skeletal rearrangements under specific conditions. [] For instance, treatment with trifluoroacetic acid can induce a stereospecific rearrangement, leading to the formation of 2-oxabicyclo[3.3.0]oct-7-en-3-ones.
Peptidomimetics: 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid serves as a valuable scaffold for designing peptidomimetics, which are synthetic molecules mimicking the structure and function of peptides. [] The constrained bicyclic structure restricts conformational flexibility, potentially enhancing binding affinity and selectivity towards target proteins.
Conformationally Constrained Molecules: Incorporating 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid into larger molecules introduces conformational constraints, influencing their three-dimensional shape and biological activity. [, ] This approach finds applications in medicinal chemistry for developing novel therapeutics with improved pharmacological profiles.
Prolyl Endopeptidase Inhibitors: Derivatives of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid have been investigated as potential inhibitors of prolyl endopeptidase (PEP), an enzyme involved in various physiological processes. [] By replacing the proline residue in known PEP inhibitors with the bicyclic analog, researchers aim to enhance potency and selectivity.
Amino Acid Analogues: 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid can be viewed as a conformationally restricted analog of other amino acids, such as glutamic acid and 4-hydroxyproline. [, ] Synthesizing and studying these analogs provides insights into the structural and functional roles of natural amino acids in peptides and proteins.
Materials Science: The unique structural features of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives make them attractive building blocks for developing novel materials. [, ] Their incorporation into polymers, for instance, can influence material properties like rigidity, thermal stability, and optical activity.
CAS No.: 14681-59-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2